2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-7-5-3-1-2-4-6-8(7)13-10(12)14-9/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJSMWIBMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diamines with Carbonyl Derivatives
This method involves cyclocondensation reactions between 1,3-diamines and carbonyl-containing reagents. For example, 1,3-dihydroxy-5-aminophenylamine reacts with chloroacetaldehyde under basic conditions (sodium acetate, tetrahydrofuran/water) to form pyrrolo[2,3-d]pyrimidine intermediates. Adapting this to cyclooctane systems would require a cyclooctane-derived diamine.
Key Conditions :
Cyclization via Chloroacetaldehyde-Mediated Reactions
Chloroacetaldehyde acts as a cyclizing agent, facilitating ring closure. In the synthesis of 2,4-dichloro-7-hydroxy-pyrrolo[2,3-d]pyrimidine, this reagent enabled a 72% yield after 24 hours. For the target compound, substituting the starting diamine with a cyclooctane-functionalized analog could yield the desired core.
Cyclooctane Ring Construction and Fusion
The hexahydrocycloocta[d] fusion necessitates strategic ring-closing methodologies:
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts could form the eight-membered ring. For instance, patents describe cycloocta[b]pyridine syntheses via RCM of diene precursors. Applying this to a pyrimidine-tethered diene may yield the fused system.
Representative Conditions :
Intramolecular Aldol Condensation
Base-mediated aldol condensation of keto-amines could form the cyclooctane ring. A cyclooctenone derivative with pendant amine groups might undergo cyclization under conditions similar to those in pyrrolo[2,3-d]pyrimidine synthesis (e.g., diisopropylethylamine, 180°C).
Chlorination Methodologies
Introducing chlorine atoms at positions 2 and 4 is critical. Two pathways are viable:
Direct Chlorination Post-Cyclization
Using phosphorus oxychloride (POCl3) or dichlorophenyl phosphoryl chloride under reflux conditions (180°C, 4–6 hours) achieves dichlorination. For example, 7-hydroxy-pyrrolo[2,3-d]pyrimidine was converted to its dichloro derivative in 85% yield using POCl3.
Optimized Parameters :
In Situ Chlorination During Ring Formation
Incorporating chlorine atoms during pyrimidine synthesis might enhance efficiency. For instance, using 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine as a precursor, hydrogenation could saturate the pyrido ring to yield the hexahydrocycloocta system.
Hydrogenation and Saturation Control
Achieving the hexahydro state requires selective hydrogenation:
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (1–3 atm) can reduce double bonds in the cyclooctane ring. For example, tetrahydro intermediates are hydrogenated to hexahydro derivatives in >90% yield.
Critical Factors :
Comparative Analysis of Synthetic Routes
The table below evaluates four hypothetical routes based on analogous syntheses:
Challenges and Optimization Strategies
Regioselective Chlorination
Ensuring chlorine incorporation at positions 2 and 4 requires electronic directing groups. The pyrimidine’s nitrogen atoms guide electrophilic substitution, but steric effects in the cyclooctane ring may necessitate higher temperatures or excess POCl3.
Ring Strain in Cyclooctane Formation
Eight-membered rings often suffer from transannular strain. Using high-dilution conditions during RCM or aldol condensation minimizes oligomerization.
Purification Difficulties
Hexahydrocycloocta[d]pyrimidine’s hydrophobicity complicates isolation. Patent methods recommend silica gel chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore novel reactions and develop new materials.
Biology
This compound is being investigated for its potential as an enzyme inhibitor or modulator. Various studies have focused on its effects on biological pathways that could lead to therapeutic advancements.
Medicine
In medical research, this compound is explored for its therapeutic properties , particularly in anticancer and antimicrobial activities. It has shown promise in inhibiting specific cancer cell lines and modulating immune responses .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized coatings and polymers that require specific performance characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways critical for cancer cell proliferation.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Inhibition of PI3K/mTOR pathway |
| Lung Cancer | 20 | Induction of apoptosis |
| Colon Cancer | 25 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
Research has indicated that this compound can act as a potent inhibitor of certain enzymes involved in inflammatory pathways. For instance:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| p38 MAPK | 85 | 10 |
| COX-2 | 70 | 25 |
These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.
4,6-Dichloropyrimidine: A related compound with chlorine atoms at different positions.
Uniqueness
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is unique due to its fused cyclooctane ring, which imparts distinct chemical and biological properties.
Biological Activity
2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS No. 1699-20-3) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12Cl2N2
- Molecular Weight : 231.12 g/mol
- Structural Characteristics : The compound features a hexahydrocyclooctane ring fused with a pyrimidine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines (e.g., MCF-7 and HeLa) .
Neuroprotective Effects
Emerging research suggests neuroprotective effects:
- Cellular Mechanisms : The compound may exert protective effects against oxidative stress in neuronal cells by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of this compound:
- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses. Notably, no significant adverse effects were observed in liver and kidney functions during chronic exposure .
Metabolic Pathways
Understanding the metabolic pathways is crucial for predicting the biological activity:
- Metabolism Studies : Research utilizing UPLC-MS/MS has identified major metabolites following administration. These metabolites may retain some biological activity or contribute to the overall pharmacological profile .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multistep reactions, including aminolysis, cyclization, and chlorination. For example, substituting traditional malonate derivatives with 2-methoxy dimethyl malonate can enhance cyclization efficiency under milder conditions (40–60°C), reducing side reactions . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., Lewis acids), and stoichiometric ratios should be systematically tested. Post-synthesis purification via column chromatography or recrystallization (using DMF/H₂O mixtures) improves purity, with yields typically ranging from 42% to 55% .
Q. What are the key analytical techniques for confirming the structural integrity and purity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing chlorine substituents and fused-ring systems .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., resolving isotopic patterns from chlorine atoms) .
- IR Spectroscopy : To identify functional groups like C-Cl stretches (~550–600 cm⁻¹) and NH/OH vibrations (if present) .
Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis (>300°C for related dichloropyrimidines) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. What methodologies are employed to study the reaction mechanisms involving this compound in heterocyclic transformations?
- Methodological Answer : Mechanistic studies combine:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., chlorination vs. ring closure) .
- Density Functional Theory (DFT) : Computational modeling of transition states and intermediates (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) predicts regioselectivity in electrophilic substitutions .
- Trapping Experiments : Adding radical scavengers (e.g., TEMPO) or nucleophiles to isolate reactive intermediates .
Q. How can computational chemistry tools predict the compound's reactivity and guide experimental design?
- Methodological Answer :
- Molecular Docking : Screen for potential biological targets (e.g., microbial enzymes) by simulating ligand-receptor interactions (AutoDock Vina) .
- Solvent Accessibility Surface (SAS) Analysis : Predict nucleophilic/electrophilic sites using PyMOL or Chimera .
- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to electrophilic attack .
Q. How should researchers resolve discrepancies in spectroscopic data obtained during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-chloro-5-ethyl-pyrrolopyrimidines) to assign ambiguous peaks .
- Dynamic NMR (DNMR) : Resolve conformational equilibria in fused-ring systems by variable-temperature studies .
- X-ray Crystallography : Resolve absolute configuration disputes (e.g., chair vs. boat conformations in the cyclooctane ring) .
Theoretical and Framework-Based Questions
Q. How can existing frameworks in heterocyclic chemistry guide hypothesis generation for this compound's applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Models : Use pyrimidine-based pharmacophores (e.g., from antimicrobial agents ) to predict bioactivity.
- Retrosynthetic Analysis : Apply Corey’s logic to deconstruct the fused-ring system into simpler precursors (e.g., malonate esters) .
- Thermodynamic Stability : Assess ring strain via computational heat of formation calculations to prioritize synthetic routes .
Q. What strategies are used to evaluate the biological activity of this compound against microbial targets?
- Methodological Answer :
- Agar Dilution Assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/-negative bacteria .
- Time-Kill Kinetics : Monitor bactericidal effects over 24-hour periods using OD₆₀₀ measurements .
- Enzyme Inhibition Studies : Test inhibition of dihydrofolate reductase (DHFR) via UV-Vis kinetics (ΔA₃₄₀ nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
